molecular formula C20H17ClN2O3S B6072594 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

Cat. No.: B6072594
M. Wt: 400.9 g/mol
InChI Key: QKASMLCIQKCWOU-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 3-chloro-5-ethoxy-4-hydroxybenzaldehyde and 6,8-dimethyl-1,3-thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde group of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde reacts with the amine group of 6,8-dimethyl-1,3-thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(3-Chloro-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
  • 2-[(E)-1-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one

Uniqueness

The presence of the ethoxy group in 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and effectiveness.

Properties

IUPAC Name

(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-4-26-15-8-12(7-13(21)18(15)24)9-16-19(25)23-14-6-10(2)5-11(3)17(14)22-20(23)27-16/h5-9,24H,4H2,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKASMLCIQKCWOU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC(=CC(=C4N=C3S2)C)C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=CC(=CC(=C4N=C3S2)C)C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.